4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one
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Overview
Description
4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H15NO2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one typically involves the reaction of 4-chloro-2H-chromen-2-one with 2,5-dimethylaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, quinones, and chroman-2-one compounds .
Scientific Research Applications
4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dimethylphenyl)amino]-2H-chromen-2-one
- 4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one
- 4-[(2,5-dimethylphenyl)amino]-2H-chroman-2-one
Uniqueness
4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one is unique due to its specific substitution pattern on the aromatic ring and the chromen-2-one core. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(2,5-dimethylanilino)chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-12(2)14(9-11)18-15-10-17(19)20-16-6-4-3-5-13(15)16/h3-10,18H,1-2H3 |
InChI Key |
HBMKZPGFXBGMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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